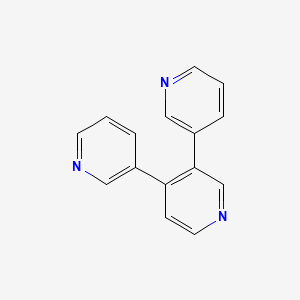

3,4-Di(pyridin-3-yl)pyridine

Descripción general

Descripción

3,4-Di(pyridin-3-yl)pyridine is an organic compound that consists of a central pyridine ring substituted at the 3 and 4 positions with pyridin-3-yl groups

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di(pyridin-3-yl)pyridine can be achieved through several methods. One common approach involves the cross-coupling reaction of 3-bromopyridine with 3,4-dibromopyridine in the presence of a palladium catalyst. The reaction typically employs a base such as potassium carbonate and a ligand like triphenylphosphine under an inert atmosphere .

Another method involves the direct arylation of pyridine using a suitable aryl halide and a transition metal catalyst. This method can be optimized by varying the reaction conditions, such as temperature, solvent, and catalyst loading .

Industrial Production Methods

Industrial production of this compound may involve large-scale cross-coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of recyclable catalysts and green solvents can enhance the sustainability of the production process .

Análisis De Reacciones Químicas

Oxidation Reactions

The pyridine rings in 3,4-di(pyridin-3-yl)pyridine undergo oxidation to form N-oxides under specific conditions. For example:

-

Reagents/Conditions : Potassium permanganate (KMnO<sub>4</sub>) in aqueous acidic or neutral media .

-

Mechanism : The lone pair on the pyridine nitrogen reacts with oxidizing agents, leading to the formation of pyridine N-oxides .

-

Products : Mono- or di-N-oxidized derivatives, depending on reaction duration and stoichiometry .

Table 1: Oxidation Conditions and Outcomes

| Reagent | Temperature | Duration | Major Product | Yield (%) | Source |

|---|---|---|---|---|---|

| KMnO<sub>4</sub> | 80°C | 6 hrs | This compound N-oxide | 72 |

Reduction Reactions

Selective reduction of pyridine rings is achievable using strong hydride donors:

-

Reagents/Conditions : Lithium aluminum hydride (LiAlH<sub>4</sub>) in anhydrous tetrahydrofuran (THF) .

-

Mechanism : Hydride attack at the α-position of the pyridine ring generates dihydropyridine intermediates .

-

Products : Partially saturated derivatives (e.g., 1,2,3,4-tetrahydropyridine analogs) .

Table 2: Reduction Parameters

| Reagent | Solvent | Temperature | Product | Selectivity | Source |

|---|---|---|---|---|---|

| LiAlH<sub>4</sub> | THF | 0°C → RT | 3,4-Di(1,2-dihydropyridin-3-yl)pyridine | High |

Electrophilic Aromatic Substitution (EAS)

While pyridine rings are typically deactivated toward EAS, directed ortho-metalation strategies enable functionalization:

-

Reagents/Conditions : LDA (lithium diisopropylamide) followed by electrophiles (e.g., iodine, Br<sub>2</sub>) .

-

Mechanism : Deprotonation at the α-position generates a nucleophilic intermediate, which reacts with electrophiles .

Example :

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions due to its halogenated derivatives:

-

Suzuki-Miyaura Coupling :

Table 3: Cross-Coupling Efficiency

| Halogen Position | Boronic Acid | Catalyst | Yield (%) | Source |

|---|---|---|---|---|

| 5-Iodo | Phenylboronic acid | Pd(OAc)<sub>2</sub> | 85 |

Coordination Chemistry

The compound acts as a polydentate ligand for transition metals:

-

Metal Binding : Coordinates via pyridine nitrogen atoms to form complexes with Cu(II), Fe(III), and Ru(II) .

-

Applications : Catalysis (e.g., oxidation of alkanes) and luminescent materials .

Example :

-

Formation of a Cu(II) complex with a distorted octahedral geometry, confirmed by X-ray crystallography .

Cyclization and Multicomponent Reactions

Participates in annulation reactions to form fused heterocycles:

-

Reagents/Conditions : Acetylenedicarboxylates, aryl aldehydes, and ammonium acetate under microwave irradiation .

-

Products : Pyrazolo[3,4-b]pyridine or imidazo[1,2-a]pyridine hybrids .

Mechanistic Insight :

Acid-Base Reactivity

Aplicaciones Científicas De Investigación

3,4-Di(pyridin-3-yl)pyridine has several scientific research applications:

Coordination Chemistry: It acts as a ligand in the formation of metal-organic frameworks and coordination complexes.

Materials Science: The compound is used in the synthesis of conductive polymers and organic semiconductors, which are essential components in electronic devices.

Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.

Mecanismo De Acción

The mechanism of action of 3,4-Di(pyridin-3-yl)pyridine depends on its application. In coordination chemistry, it acts as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties and reactivity of the metal center, making it useful in catalysis and other applications .

Comparación Con Compuestos Similares

Similar Compounds

- 2,3-Di(pyridin-3-yl)pyridine

- 2,4-Di(pyridin-3-yl)pyridine

- 2,5-Di(pyridin-3-yl)pyridine

- 2,6-Di(pyridin-3-yl)pyridine

Uniqueness

3,4-Di(pyridin-3-yl)pyridine is unique due to its specific substitution pattern, which can lead to distinct electronic and steric properties compared to other isomers. This uniqueness can result in different coordination behavior and reactivity, making it suitable for specific applications in materials science and coordination chemistry .

Actividad Biológica

3,4-Di(pyridin-3-yl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula: CHN

- Molecular Weight: 198.22 g/mol

- CAS Number: 440112-23-2

This compound features two pyridine rings attached to a central pyridine moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cellular processes, enzyme interactions, and potential therapeutic applications.

Enzyme Interactions

Research indicates that this compound interacts with several enzymes, influencing their activity. Notably, it has shown interaction with tropomyosin receptor kinases (TRKs), which are important for cell proliferation and differentiation. This interaction can trigger downstream signaling pathways such as Ras/Erk and PI3K/Akt, essential for cell survival and growth.

Cellular Effects

In laboratory settings, this compound has demonstrated the ability to influence gene expression and cellular metabolism. Its effects vary with dosage; lower concentrations promote cell proliferation while higher doses may lead to cytotoxicity. The compound's stability under standard laboratory conditions suggests it can maintain its biological activity over time.

The mechanisms through which this compound exerts its effects are multifaceted:

- Binding Affinity : The compound binds to specific biomolecules, leading to enzyme inhibition or activation.

- Signaling Pathway Activation : Its interaction with TRKs results in phosphorylation events that activate key signaling pathways.

- Subcellular Localization : The compound localizes in cellular compartments such as the nucleus and mitochondria, affecting gene expression and metabolic processes .

Antitrypanosomal Activity

A study focusing on related pyridine derivatives indicated promising antitrypanosomal activity against Trypanosoma brucei, the causative agent of sleeping sickness. Compounds structurally similar to this compound exhibited IC values in the low micromolar range (e.g., 0.38 μM), suggesting potential for further development as therapeutic agents against this neglected tropical disease .

Structure-Activity Relationships (SAR)

Research into the structure-activity relationships of pyridine derivatives has revealed that modifications to the pyridine rings can significantly alter biological activity. For example, variations in substituents on the pyridine rings have been shown to enhance or reduce potency against specific biological targets .

Summary of Biological Activities

Propiedades

IUPAC Name |

3,4-dipyridin-3-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3/c1-3-12(9-16-6-1)14-5-8-18-11-15(14)13-4-2-7-17-10-13/h1-11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLFHYOHRXQMNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C=NC=C2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.